Butyryl-L-carnitine

Catalog No.
S522377
CAS No.
25576-40-3
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl-L-carnitine

CAS Number

25576-40-3

Product Name

Butyryl-L-carnitine

IUPAC Name

(3R)-3-butanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

QWYFHHGCZUCMBN-SECBINFHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Butyrylcarnitine; L-Carnitine butyryl ester; Butyryl-L-carnitine;

Canonical SMILES

CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Butyrylcarnitine is 231.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. It belongs to the ontological category of O-butanoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Butyryl-L-carnitine (CAS 25576-40-3) is a short-chain acylcarnitine characterized by its four-carbon butyrate ester linked to the L-carnitine core. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for clinical metabolomics—specifically in tandem mass spectrometry (MS/MS) panels for newborn screening—and as a specialized transport ligand in drug delivery research. Unlike unesterified L-carnitine, the butyryl moiety fundamentally alters the molecule's transporter affinity profile and its role as an acyl donor in post-translational modifications. Procurement decisions for this specific compound are driven by its quantified dual-affinity for OCTN2 and ATB(0,+) transporters, its function as the definitive biomarker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency, and its necessity in resolving isobaric interference in analytical chromatography [1].

Substituting Butyryl-L-carnitine with base L-carnitine or other short-chain analogs (like Acetyl-L-carnitine) compromises both analytical accuracy and experimental validity. In drug delivery and intestinal absorption models, L-carnitine relies almost exclusively on the OCTN2 transporter, whereas Butyryl-L-carnitine can utilize the ATB(0,+) transporter, making them non-interchangeable in OCTN2-deficient models such as inflammatory bowel disease [1]. In epigenetic research, Acetyl-L-carnitine (C2) acts as an acetyl donor to rescue histone acetylation, a function that Butyryl-L-carnitine strictly cannot perform, as it exclusively drives butyrylation [2]. Furthermore, in clinical diagnostics, Butyryl-L-carnitine cannot be substituted with its structural isomer Isobutyryl-L-carnitine; because both share the exact same mass (m/z 232.15), using a generic C4-carnitine standard without strict isomeric purity will cause false-positive diagnostic results in MS/MS workflows [3].

Transporter Kinetics: Quantified OCTN2 Affinity and ATB(0,+) Utilization

In heterologous expression systems, Butyryl-L-carnitine demonstrates a profoundly different membrane transport profile compared to unesterified L-carnitine. Direct transport assays reveal that Butyryl-L-carnitine is a high-affinity substrate for the OCTN2 transporter with a K0.5 of 0.40 ± 0.02 μM, significantly outperforming the typical binding affinity of free L-carnitine (Km ~4.3 μM). Furthermore, Butyryl-L-carnitine induces Na+-dependent inward currents via the ATB(0,+) amino acid transporter (K0.5 = 1.4 ± 0.1 mM), a pathway completely inaccessible to free L-carnitine [1].

Evidence DimensionTransporter Affinity (K0.5)
Target Compound DataButyryl-L-carnitine: OCTN2 K0.5 = 0.40 μM; ATB(0,+) K0.5 = 1.4 mM
Comparator Or BaselineL-carnitine: OCTN2 Km ~4.3 μM; ATB(0,+) = Non-substrate
Quantified Difference~10-fold higher affinity for OCTN2 and exclusive access to the ATB(0,+) transport pathway.
ConditionsXenopus laevis oocytes expressing human ATB(0,+) and OCTN2 under voltage-clamp conditions.

This dual-transporter capability makes Butyryl-L-carnitine the required scaffold for formulating targeted prodrugs in gastrointestinal diseases where OCTN2 function is compromised.

Epigenetic Assay Specificity: Divergent Post-Translational Modification

Acylcarnitines exhibit strict chain-length specificity in their ability to rescue epigenetic modifications during metabolic stress. In α-ketoglutarate depletion models, supplementation with Acetyl-L-carnitine fully rescues histone acetylation and subsequent DNA repair mechanisms. In stark contrast, Butyryl-L-carnitine completely fails to rescue acetylation markers, as its 4-carbon chain restricts its utility to histone butyrylation pathways [1].

Evidence DimensionHistone Acetylation Rescue
Target Compound DataButyryl-L-carnitine: No rescue of histone acetylation
Comparator Or BaselineAcetyl-L-carnitine (C2): Full rescue of histone acetylation
Quantified DifferenceStrict binary functional divergence (0% vs 100% acetylation rescue) based on acyl chain length.
ConditionsCCNE1-driven cells with suppressed αKG undergoing DNA damage assays.

Researchers must procure the exact chain-length acylcarnitine to isolate specific epigenetic modifications, as C2 and C4 variants trigger mutually exclusive chromatin remodeling events.

Analytical Workflow Resolution: Isobaric Differentiation in Mass Spectrometry

In clinical metabolomics, Butyryl-L-carnitine (C4) serves as the primary diagnostic biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. However, it is perfectly isobaric with Isobutyryl-L-carnitine (both m/z 232.15). Flow injection analysis (FIA-MS/MS) cannot distinguish the two. Therefore, procuring high-purity Butyryl-L-carnitine is mandatory to establish retention time standards in UPLC-MS/MS second-tier testing, enabling baseline chromatographic separation with a limit of detection (LOD) of 0.002 to 0.063 μM [1].

Evidence DimensionMass-to-Charge Ratio (m/z) and Chromatographic Resolution
Target Compound DataButyryl-L-carnitine: m/z 232.15 (SCAD deficiency marker)
Comparator Or BaselineIsobutyryl-L-carnitine: m/z 232.15 (Isobutyryl-CoA dehydrogenase deficiency marker)
Quantified DifferenceIdentical mass (Δ 0 Da); requires strict UPLC retention time calibration to resolve.
ConditionsUPLC-MS/MS analysis of dried blood spots and plasma.

Procurement of isomerically pure Butyryl-L-carnitine is an absolute requirement for clinical labs to calibrate UPLC systems and prevent misdiagnosis of distinct metabolic disorders.

Second-Tier Newborn Screening and Clinical Metabolomics

Because Butyryl-L-carnitine and Isobutyryl-L-carnitine are isobaric, standard flow-injection mass spectrometry cannot differentiate them. High-purity Butyryl-L-carnitine is required as a primary analytical standard to calibrate UPLC-MS/MS systems, ensuring accurate retention time mapping. This allows clinical laboratories to definitively diagnose SCAD deficiency and avoid false positives caused by isomeric interference[1].

Targeted Prodrug Design for Inflammatory Bowel Disease (IBD)

In conditions like Crohn's disease or ulcerative colitis, the primary carnitine transporter (OCTN2) is often downregulated or defective. Butyryl-L-carnitine is the preferred precursor for targeted intestinal drug delivery because, unlike unesterified L-carnitine, it serves as a substrate for the ATB(0,+) transporter (K0.5 = 1.4 mM). This dual-pathway absorption ensures therapeutic uptake even in inflamed tissues [2].

Epigenetic Research on Histone Butyrylation

For laboratories investigating chromatin remodeling and DNA repair, Butyryl-L-carnitine is procured as a specific metabolic donor for histone butyrylation. Its use guarantees that observed epigenetic changes are strictly driven by the 4-carbon acyl chain, avoiding the confounding histone acetylation effects that occur if Acetyl-L-carnitine or crude carnitine mixtures are used [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H9D2C5M67L

Other CAS

25576-40-3

Wikipedia

O-butanoyl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 08-15-2023
1: Li X, Wu T, Jiang Y, Zhang Z, Han X, Geng W, Ding H, Kang J, Wang Q, Shang H. Plasma metabolic changes in Chinese HIV-infected patients receiving lopinavir/ritonavir based treatment: Implications for HIV precision therapy. Cytokine. 2018 May 16;110:204-212. doi: 10.1016/j.cyto.2018.05.001. [Epub ahead of print] PubMed PMID: 29778008.
2: Roy C, Tremblay PY, Anassour-Laouan-Sidi E, Lucas M, Forest JC, Giguère Y, Ayotte P. Risk of gestational diabetes mellitus in relation to plasma concentrations of amino acids and acylcarnitines: A nested case-control study. Diabetes Res Clin Pract. 2018 Jun;140:183-190. doi: 10.1016/j.diabres.2018.03.058. Epub 2018 Apr 4. PubMed PMID: 29626588.
3: Haid M, Muschet C, Wahl S, Römisch-Margl W, Prehn C, Möller G, Adamski J. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C. J Proteome Res. 2018 Jan 5;17(1):203-211. doi: 10.1021/acs.jproteome.7b00518. Epub 2017 Nov 28. PubMed PMID: 29064256.
4: Menni C, Migaud M, Kastenmüller G, Pallister T, Zierer J, Peters A, Mohney RP, Spector TD, Bagnardi V, Gieger C, Moore SC, Valdes AM. Metabolomic Profiling of Long-Term Weight Change: Role of Oxidative Stress and Urate Levels in Weight Gain. Obesity (Silver Spring). 2017 Sep;25(9):1618-1624. doi: 10.1002/oby.21922. Epub 2017 Jul 31. PubMed PMID: 28758372; PubMed Central PMCID: PMC5601206.
5: Dessein AF, Fontaine M, Joncquel-Chevalier Curt M, Briand G, Sechter C, Mention-Mulliez K, Dobbelaere D, Douillard C, Lacour A, Redonnet-Vernhet I, Lamireau D, Barth M, Minot-Myhié MC, Kuster A, de Lonlay P, Gregersen N, Acquaviva C, Vianey-Saban C, Vamecq J. Fluxomic evidence for impaired contribution of short-chain acyl-CoA dehydrogenase to mitochondrial palmitate β-oxidation in symptomatic patients with ACADS gene susceptibility variants. Clin Chim Acta. 2017 Aug;471:101-106. doi: 10.1016/j.cca.2017.05.026. Epub 2017 May 19. PubMed PMID: 28532786.
6: Nochi Z, Olsen RKJ, Gregersen N. Short-chain acyl-CoA dehydrogenase deficiency: from gene to cell pathology and possible disease mechanisms. J Inherit Metab Dis. 2017 Sep;40(5):641-655. doi: 10.1007/s10545-017-0047-1. Epub 2017 May 17. Review. PubMed PMID: 28516284.
7: Wang CH, Cheng ML, Liu MH, Kuo LT, Shiao MS. Metabolic profile provides prognostic value better than galectin-3 in patients with heart failure. J Cardiol. 2017 Jul;70(1):92-98. doi: 10.1016/j.jjcc.2016.10.005. Epub 2017 Mar 17. PubMed PMID: 28318874.
8: Pallister T, Jackson MA, Martin TC, Glastonbury CA, Jennings A, Beaumont M, Mohney RP, Small KS, MacGregor A, Steves CJ, Cassidy A, Spector TD, Menni C, Valdes AM. Untangling the relationship between diet and visceral fat mass through blood metabolomics and gut microbiome profiling. Int J Obes (Lond). 2017 Jul;41(7):1106-1113. doi: 10.1038/ijo.2017.70. Epub 2017 Mar 15. PubMed PMID: 28293020; PubMed Central PMCID: PMC5504448.
9: An SJ, Kim SZ, Kim GH, Yoo HW, Lim HH. Compound heterozygous mutations of ACADS gene in newborn with short chain acyl-CoA dehydrogenase deficiency: case report and literatures review. Korean J Pediatr. 2016 Nov;59(Suppl 1):S45-S48. doi: 10.3345/kjp.2016.59.11.S45. Epub 2016 Nov 30. PubMed PMID: 28018444; PubMed Central PMCID: PMC5177710.
10: Xu J, Verbrugghe A, Lourenço M, Janssens GP, Liu DJ, Van de Wiele T, Eeckhaut V, Van Immerseel F, Van de Maele I, Niu Y, Bosch G, Junius G, Wuyts B, Hesta M. Does canine inflammatory bowel disease influence gut microbial profile and host metabolism? BMC Vet Res. 2016 Jun 16;12(1):114. doi: 10.1186/s12917-016-0736-2. PubMed PMID: 27306031; PubMed Central PMCID: PMC4910228.
11: Vorkas PA, Shalhoub J, Lewis MR, Spagou K, Want EJ, Nicholson JK, Davies AH, Holmes E. Metabolic Phenotypes of Carotid Atherosclerotic Plaques Relate to Stroke Risk: An Exploratory Study. Eur J Vasc Endovasc Surg. 2016 Jul;52(1):5-10. doi: 10.1016/j.ejvs.2016.01.022. Epub 2016 May 23. PubMed PMID: 27231199.
12: Bastiaansen JA, Merritt ME, Comment A. Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-(13)C]butyrate and [1-(13)C]pyruvate. Sci Rep. 2016 May 6;6:25573. doi: 10.1038/srep25573. PubMed PMID: 27150735; PubMed Central PMCID: PMC4858671.
13: Tonin R, Caciotti A, Funghini S, Pasquini E, Mooney SD, Cai B, Proncopio E, Donati MA, Baronio F, Bettocchi I, Cassio A, Biasucci G, Bordugo A, la Marca G, Guerrini R, Morrone A. Clinical relevance of short-chain acyl-CoA dehydrogenase (SCAD) deficiency: Exploring the role of new variants including the first SCAD-disease-causing allele carrying a synonymous mutation. BBA Clin. 2016 Mar 10;5:114-9. doi: 10.1016/j.bbacli.2016.03.004. eCollection 2016 Jun. PubMed PMID: 27051597; PubMed Central PMCID: PMC4816031.
14: Jeong ES, Kim G, Moon KS, Kim YB, Oh JH, Kim HS, Jeong J, Shin JG, Kim DH. Characterization of urinary metabolites as biomarkers of colistin-induced nephrotoxicity in rats by a liquid chromatography/mass spectrometry-based metabolomics approach. Toxicol Lett. 2016 Apr 25;248:52-60. doi: 10.1016/j.toxlet.2016.02.018. Epub 2016 Mar 3. PubMed PMID: 26947560.
15: Pannkuk EL, Laiakis EC, Authier S, Wong K, Fornace AJ Jr. Targeted Metabolomics of Nonhuman Primate Serum after Exposure to Ionizing Radiation: Potential Tools for High-throughput Biodosimetry. RSC Adv. 2016;6(56):51192-51202. doi: 10.1039/C6RA07757A. Epub 2016 May 20. PubMed PMID: 28367319; PubMed Central PMCID: PMC5373493.
16: Lampret BR, Murko S, Debeljak M, Tansek MZ, Fister P, Battelino T. A case report of short-chain acyl-CoA dehydrogenase deficiency (SCADD). Biochem Med (Zagreb). 2015 Jun 5;25(2):279-84. doi: 10.11613/BM.2015.029. eCollection 2015. PubMed PMID: 26110041; PubMed Central PMCID: PMC4470102.
17: Butte NF, Liu Y, Zakeri IF, Mohney RP, Mehta N, Voruganti VS, Göring H, Cole SA, Comuzzie AG. Global metabolomic profiling targeting childhood obesity in the Hispanic population. Am J Clin Nutr. 2015 Aug;102(2):256-67. doi: 10.3945/ajcn.115.111872. Epub 2015 Jun 17. PubMed PMID: 26085512; PubMed Central PMCID: PMC4515872.
18: Haack TB, Jackson CB, Murayama K, Kremer LS, Schaller A, Kotzaeridou U, de Vries MC, Schottmann G, Santra S, Büchner B, Wieland T, Graf E, Freisinger P, Eggimann S, Ohtake A, Okazaki Y, Kohda M, Kishita Y, Tokuzawa Y, Sauer S, Memari Y, Kolb-Kokocinski A, Durbin R, Hasselmann O, Cremer K, Albrecht B, Wieczorek D, Engels H, Hahn D, Zink AM, Alston CL, Taylor RW, Rodenburg RJ, Trollmann R, Sperl W, Strom TM, Hoffmann GF, Mayr JA, Meitinger T, Bolognini R, Schuelke M, Nuoffer JM, Kölker S, Prokisch H, Klopstock T. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement. Ann Clin Transl Neurol. 2015 May;2(5):492-509. doi: 10.1002/acn3.189. Epub 2015 Mar 13. PubMed PMID: 26000322; PubMed Central PMCID: PMC4435704.
19: Cheng ML, Wang CH, Shiao MS, Liu MH, Huang YY, Huang CY, Mao CT, Lin JF, Ho HY, Yang NI. Metabolic disturbances identified in plasma are associated with outcomes in patients with heart failure: diagnostic and prognostic value of metabolomics. J Am Coll Cardiol. 2015 Apr 21;65(15):1509-20. doi: 10.1016/j.jacc.2015.02.018. PubMed PMID: 25881932.
20: Shao Y, Zhu B, Zheng R, Zhao X, Yin P, Lu X, Jiao B, Xu G, Yao Z. Development of urinary pseudotargeted LC-MS-based metabolomics method and its application in hepatocellular carcinoma biomarker discovery. J Proteome Res. 2015 Feb 6;14(2):906-16. doi: 10.1021/pr500973d. Epub 2014 Dec 17. PubMed PMID: 25483141.

Explore Compound Types